5-(Perfluoroethyl)picolinic acid
Description
5-(Perfluoroethyl)picolinic acid is a fluorinated derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a perfluoroethyl (-CF₂CF₃) substituent at the 5-position of the pyridine ring. Picolinic acids are known for their chelating abilities, biological activity, and applications in pharmaceuticals and materials science . The perfluoroethyl group, a strong electron-withdrawing substituent, likely enhances acidity, thermal stability, and resistance to metabolic degradation compared to non-fluorinated analogs. Synthesis routes for similar compounds (e.g., Suzuki coupling of boronic acids with bromopicolinic acid derivatives) suggest feasible pathways for its preparation .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDNTSPJEKHEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201905 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421951-82-7 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421951-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Perfluoroethyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available.
Introduction of Perfluoroethyl Group: The perfluoroethyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting picolinic acid with a perfluoroethyl halide (e.g., perfluoroethyl iodide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of picolinic acid and perfluoroethyl halide are handled in industrial reactors.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Perfluoroethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
5-(Perfluoroethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where modulation of metal ion availability is crucial.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-(Perfluoroethyl)picolinic acid involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and carboxylate groups. This interaction can modulate the availability and activity of metal ions in biological systems, affecting various biochemical pathways. For example, it can inhibit the activity of metalloenzymes by sequestering essential metal ions.
Comparison with Similar Compounds
Fluorinated Picolinic Acid Derivatives
Fluorinated substituents significantly alter physicochemical and biological properties. Key examples include:
Key Findings :
- Fluorinated groups enhance chelating capacity and thermal stability. For example, 5-(trifluoromethyl)picolinic acid forms a water-bridged hydrogen-bonding network, improving its structural rigidity .
- The electron-withdrawing nature of -CF₃ increases acidity, which may enhance metal-binding efficiency in catalytic or pharmaceutical contexts .
Electron-Withdrawing Substituents
Compounds with cyano (-CN) or acetyl groups exhibit distinct reactivity:
Key Findings :
- Cyano groups improve binding to biological targets. For instance, 5-(4-cyanophenyl)picolinic acid is a key intermediate in diacyl-hydrazide therapeutics .
- Ortho-substituted derivatives (e.g., 5-(2-cyanophenyl)) may exhibit steric hindrance, reducing solubility compared to para-substituted analogs .
Electron-Donating Substituents
Methoxy (-OCH₃) and methyl (-CH₃) groups contrast with fluorinated derivatives:
Key Findings :
Bulky Alkyl Substituents
Branched alkyl chains impact steric and solubility profiles:
Key Findings :
- Linear alkyl chains (e.g., butyl in qy17) improve solubility and bioavailability compared to branched groups (e.g., tert-butyl in qy20) .
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